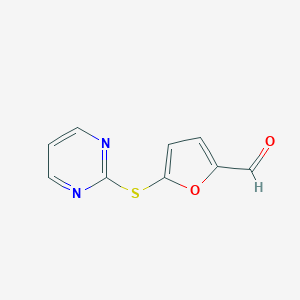
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde
Übersicht
Beschreibung
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde is a chemical compound involved in the synthesis and study of various heterocyclic compounds. This compound is used in the creation of substances with potential applications in materials science, pharmacology, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions starting from basic aldehydes or ketones leading to pyrimidinones or thienopyrimidinones. Typically, these syntheses involve condensation reactions with barbituric acid or thiourea derivatives, followed by further functionalization. For example, furan-2-carbaldehydes have been utilized as effective C1 building blocks in ligand-free photocatalytic reactions to synthesize bioactive quinazolin-4(3H)-ones (Yu et al., 2018).
Molecular Structure Analysis
The molecular structures of compounds related to 5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde have been determined by various spectroscopic methods and, in some cases, X-ray crystallography. For instance, the structure of methyl 2-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate, a compound with a similar sulfanyl substituent, was determined through X-ray analysis (Dyachenko et al., 2015).
Wissenschaftliche Forschungsanwendungen
Neuroprotective Activities : Compounds closely related to "5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde" have been identified with potential neuroprotective activities. For instance, a study on Gastrodia elata isolated new compounds that displayed significant neuroprotective activity against PC12 cell damage induced by MPP+ and H2O2, suggesting their potential in treating neurodegenerative diseases due to oxidative stress-induced toxicity (Li et al., 2016).
Crystallographic Analysis : Crystallographic studies of similar compounds, like N′-[(5-Methylfuran-2-yl)methylene]isonicotinohydrazide, help in understanding the molecular structure and interactions of these compounds, which is crucial for their application in various scientific fields (Liu & Jian, 2008).
Antioxidant Properties : Research has been conducted on derivatives of furan-2-carbaldehyde to understand their role in the antioxidant capacity of plant foods. This knowledge is pivotal in food science and nutrition (Chen et al., 2014).
Thermodynamic Properties : Studies on the thermodynamic properties of similar compounds, such as 5(nitrophenyl) furan-2-carbaldehyde isomers, contribute to understanding their behavior in different conditions, which is valuable in chemical synthesis and material science (Dibrivnyi et al., 2015).
Catalytic Synthesis : Compounds related to "5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde" have been synthesized for their antioxidant properties. Such studies are significant in pharmaceutical research and drug design (Prabakaran et al., 2021).
Antimicrobial Activity : Research on chitosan Schiff bases based on heterocyclic moieties, including furan-2-carbaldehyde derivatives, has shown promising results in antimicrobial activity, which is crucial in the development of new antimicrobial agents (Hamed et al., 2020).
Eigenschaften
IUPAC Name |
5-pyrimidin-2-ylsulfanylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S/c12-6-7-2-3-8(13-7)14-9-10-4-1-5-11-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGQOPQJOBCDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360435 | |
| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809591 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Pyrimidin-2-ylsulfanyl)-furan-2-carbaldehyde | |
CAS RN |
57603-82-4 | |
| Record name | 5-[(Pyrimidin-2-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60360435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-PYRIMIDINYLTHIO)-2-FURALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



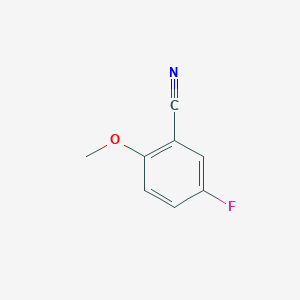
![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)
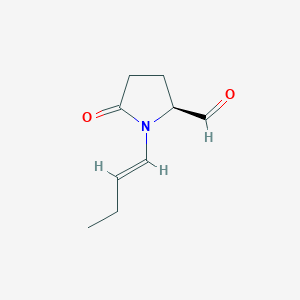
![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)
![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)
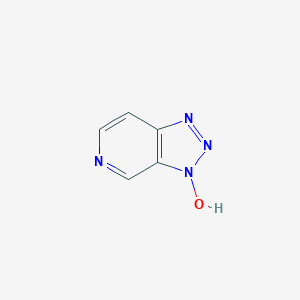


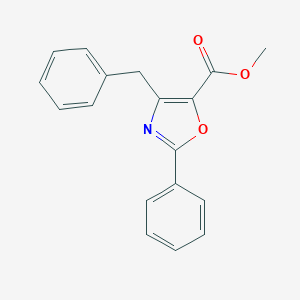
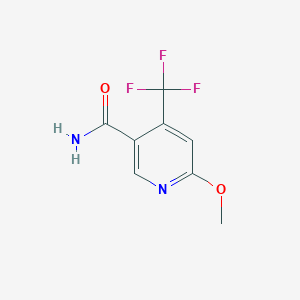
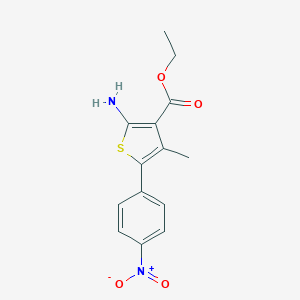
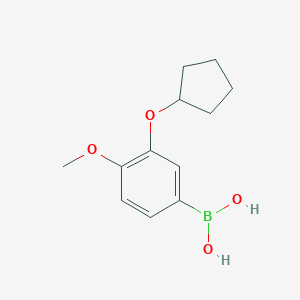
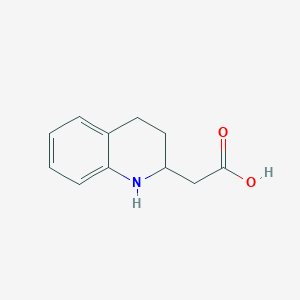
![1-Azaspiro[4.4]nonane-2,6-dione](/img/structure/B61687.png)